
17-(Butan-2-yl)-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcohols, C32-36-branched, are a class of organic compounds characterized by the presence of a hydroxyl (OH) group attached to a branched aliphatic carbon chain containing 32 to 36 carbon atoms . These alcohols are known for their unique structural properties, which contribute to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alcohols, C32-36-branched, can be achieved through several methods. One common approach involves the Guerbet reaction, which is a condensation reaction that produces branched alcohols by dimerizing primary alcohols . This reaction typically requires an alkaline catalyst, such as potassium hydroxide, and is often conducted at elevated temperatures and pressures. Transition metal catalysts, such as nickel, palladium, copper, rhodium, and iridium, can also be used to facilitate the reaction under milder conditions .
Industrial Production Methods: In industrial settings, the production of alcohols, C32-36-branched, often involves the hydrogenation of carbon monoxide or the hydration of alkenes . These methods are scalable and can produce large quantities of the desired alcohols with high purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Alcohols, C32-36-branched, undergo various chemical reactions, including oxidation, reduction, substitution, and esterification .
Common Reagents and Conditions:
Esterification: Alcohols react with carboxylic acids in the presence of acid catalysts to form esters.
Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alkanes, alkyl halides, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alcohols, C32-36-branched, have a wide range of applications in scientific research and industry .
Chemistry: They are used as intermediates in the synthesis of complex organic molecules and as solvents in various chemical reactions .
Biology: In biological research, these alcohols are used in the study of lipid metabolism and as components of cell membranes .
Industry: In the industrial sector, alcohols, C32-36-branched, are used as lubricants, plasticizers, and surfactants due to their excellent fluidity and low melting points .
Wirkmechanismus
The mechanism of action of alcohols, C32-36-branched, involves their interaction with various molecular targets and pathways .
Molecular Targets: These alcohols can interact with enzymes and proteins, affecting their structure and function. For example, they can act as inhibitors or activators of specific enzymes involved in metabolic pathways .
Pathways Involved: The primary pathways affected by these alcohols include lipid metabolism, signal transduction, and membrane fluidity regulation . Their branched structure allows them to integrate into lipid bilayers, altering membrane properties and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Linear Alcohols: Unlike branched alcohols, linear alcohols have a straight-chain structure.
Guerbet Alcohols: These are a specific type of branched alcohols produced through the Guerbet reaction.
Uniqueness: Alcohols, C32-36-branched, are unique due to their specific branching pattern, which imparts low melting points and excellent fluidity. This makes them particularly useful in applications requiring high-performance lubricants and plasticizers .
Eigenschaften
Molekularformel |
C37H76O |
|---|---|
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
17-butan-2-yl-11-butyl-13-ethyl-2,4-dimethyl-8-(2-methylpropyl)henicosan-1-ol |
InChI |
InChI=1S/C37H76O/c1-10-14-19-36(28-34(13-4)20-17-23-37(22-15-11-2)33(9)12-3)25-24-35(26-30(5)6)21-16-18-31(7)27-32(8)29-38/h30-38H,10-29H2,1-9H3 |
InChI-Schlüssel |
WSNFLOWHTXTRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC(CCCC(C)CC(C)CO)CC(C)C)CC(CC)CCCC(CCCC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


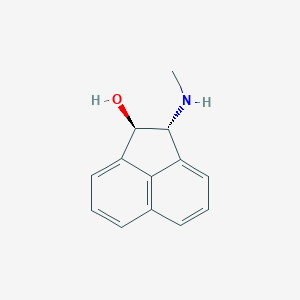
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
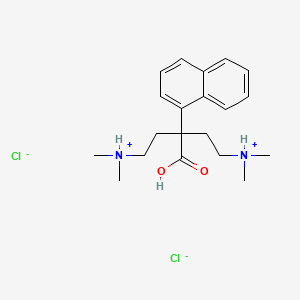
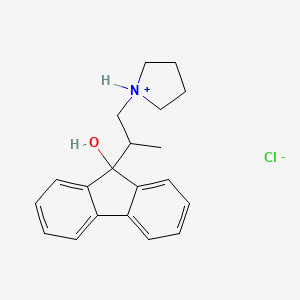
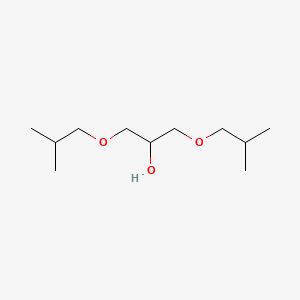
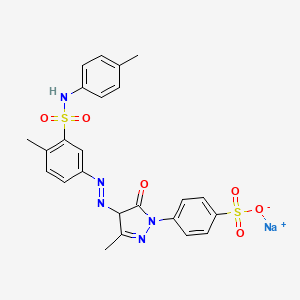
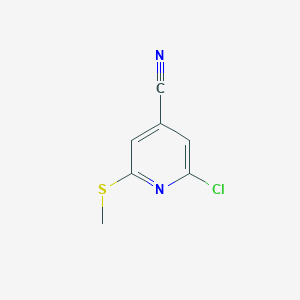
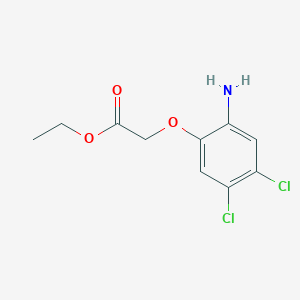
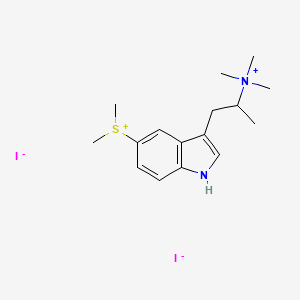
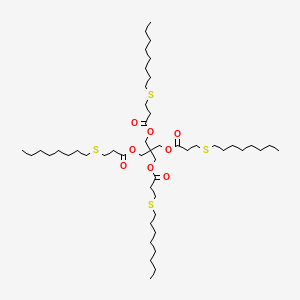
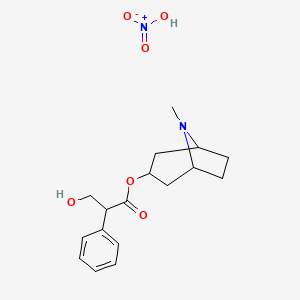

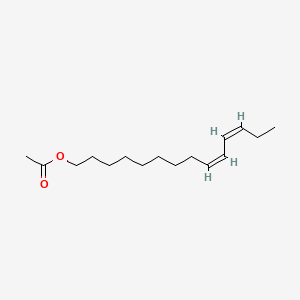
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)
